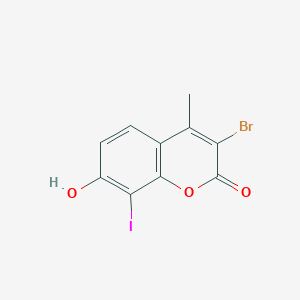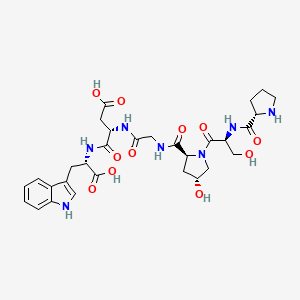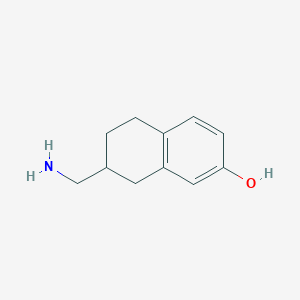
7-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound that belongs to the class of amines It is characterized by the presence of an aminomethyl group attached to a tetrahydronaphthalenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding nitro compound followed by the introduction of the aminomethyl group. The reaction conditions typically include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for efficient control of reaction parameters, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
7-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(Aminomethyl)-7-deazaguanine: This compound shares a similar aminomethyl group but differs in its overall structure and biological activity.
5,6,7,8-Tetrahydro-2-naphthol: This compound lacks the aminomethyl group but has a similar tetrahydronaphthalenol core.
Uniqueness
7-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the presence of both the aminomethyl group and the tetrahydronaphthalenol structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
136759-30-3 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
7-(aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C11H15NO/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h3-4,6,8,13H,1-2,5,7,12H2 |
Clé InChI |
KOBHEEMVALUDQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1CN)C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)

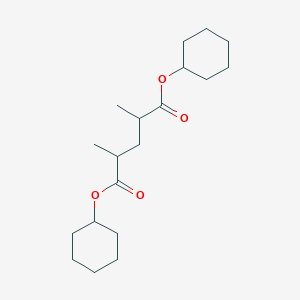

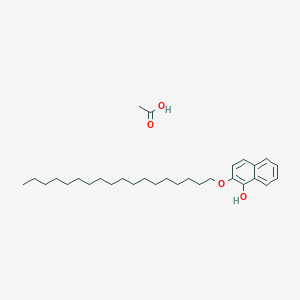
![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)
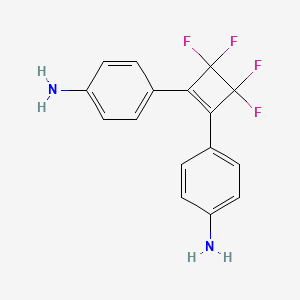
![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)
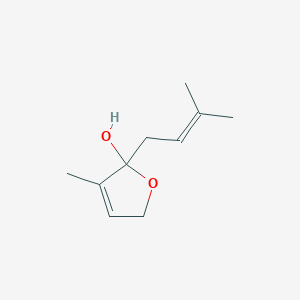
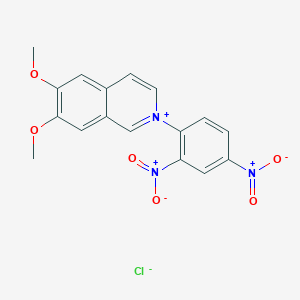
![tert-butyl 2,2-dimethyl-4-[(R)-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14266629.png)

